4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYAXSPQPTVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264057 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-89-3 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview:
This method involves nucleophilic substitution of the 2-chloropyrimidine with a phenolic derivative of benzaldehyde, typically 3-hydroxybenzaldehyde, under basic conditions.
Reaction Scheme:
$$ \text{2-Chloropyrimidine} + \text{3-Hydroxybenzaldehyde} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde} $$
Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-120°C
- Time: 4-24 hours, depending on scale and reagents
Procedure:
- Dissolve 2-chloropyrimidine in DMF.
- Add potassium carbonate as a base.
- Introduce 3-hydroxybenzaldehyde gradually.
- Heat the mixture under reflux with stirring.
- Monitor reaction progress via TLC or HPLC.
- Upon completion, cool, quench with water, and extract with an organic solvent such as ethyl acetate.
- Purify via recrystallization or chromatography.
Notes:
- The nucleophilic oxygen of the phenol attacks the electrophilic carbon bearing the chlorine atom on the pyrimidine ring.
- Reaction efficiency depends on the nucleophilicity of the phenol and the leaving group ability of chlorine.
Alternative Method: Copper-Catalyzed Ullmann-Type Etherification
Reaction Overview:
This method employs copper catalysis to facilitate the formation of the ether bond between chloropyrimidine and phenolic benzaldehyde derivatives.
Reaction Conditions:
Procedure:
- Combine chloropyrimidine, phenolic benzaldehyde, copper catalyst, ligand, and base in solvent.
- Heat under inert atmosphere (nitrogen or argon).
- Monitor via TLC or HPLC.
- Work-up involves filtration to remove copper residues, followed by purification.
Notes:
- This method is advantageous for substrates with less reactive phenols.
- It provides higher selectivity and yields under optimized conditions.
Modern Cross-Coupling Strategies: Palladium-Catalyzed C–O Coupling
Reaction Overview:
Employing palladium catalysis with suitable ligands (e.g., Pd(OAc)₂ with phosphine ligands) enables efficient formation of the ether linkage via Buchwald-Hartwig or Ullmann-type coupling.
Reaction Conditions:
- Catalyst: Palladium acetate
- Ligand: BINAP or Xantphos
- Base: Cesium carbonate or potassium tert-butoxide
- Solvent: Toluene, dioxane, or DMF
- Temperature: 100-150°C
Procedure:
- Mix chloropyrimidine, phenolic benzaldehyde, catalyst, ligand, and base.
- Heat under inert atmosphere.
- Purify the crude product via chromatography.
Notes:
- This approach offers high regioselectivity and functional group tolerance.
- Suitable for large-scale synthesis with optimized conditions.
Data Table Summarizing Preparation Methods
| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloropyrimidine, 3-hydroxybenzaldehyde, K₂CO₃ | None | DMF/DMSO | 80-120°C | 4-24 hrs | Simple, cost-effective | Moderate yields, requires purification |
| Copper-Catalyzed Etherification | Chloropyrimidine, phenol derivative, CuI | Copper | Dioxane | 100-130°C | 12-24 hrs | Higher yields, regioselectivity | Copper residues, requires inert atmosphere |
| Palladium-Catalyzed Cross-Coupling | Chloropyrimidine, phenol derivative, Pd catalyst | Palladium | Toluene/Dioxane | 100-150°C | 8-16 hrs | High regioselectivity, broad scope | Costly catalysts, sensitive to air/moisture |
Research Findings and Notes
- The nucleophilic aromatic substitution remains the most straightforward and scalable method, especially suitable for laboratory synthesis and initial research applications.
- Transition-metal catalyzed methods such as copper- and palladium-catalyzed couplings provide higher yields and selectivity, making them preferable for complex or large-scale syntheses.
- Optimization of reaction parameters, including temperature, solvent, and catalyst loading, significantly influences yield and purity.
- Purification techniques such as recrystallization, chromatography, and filtration are essential to obtain high-purity product suitable for further research or pharmaceutical development.
Chemical Reactions Analysis
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols using common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde serves as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their potential as:
- Anticancer agents: Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound promotes apoptosis and induces cell cycle arrest, crucial for limiting tumor growth .
- Antimicrobial agents: Research has shown that this compound possesses antimicrobial properties, inhibiting the growth of several pathogens by disrupting essential metabolic functions .
2. Materials Science
In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic electronics .
3. Biological Studies
The compound is also investigated for its biological activities beyond medicinal applications. It may act by:
- Enzyme inhibition: By binding to active sites of enzymes, it can alter metabolic pathways critical for cell survival.
- Receptor modulation: It may function as an agonist or antagonist at specific receptors, influencing signaling pathways vital for cellular functions .
Case Studies and Experimental Data
Several studies have provided insights into the efficacy and mechanisms of this compound:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 |
These cytotoxicity assays demonstrate the compound's potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Substituent Position | LogP (XLogP3) | Key Features |
|---|---|---|---|---|---|---|---|
| This compound | - | C₁₁H₇ClN₂O₂ | 234.64 | Pyrimidine | 4-position (benzaldehyde) | ~2.1* | Chlorine at pyrimidine 2-position |
| 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde | 437383-95-4 | C₁₁H₇ClN₂O₂ | 234.64 | Pyridazine | 3-position (pyridazine) | 2.1 | Adjacent nitrogen atoms in pyridazine |
| 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde | - | C₁₁H₇ClN₂O | 218.64 | Pyrimidine | 3-position (benzaldehyde) | - | Positional isomer of target compound |
| 4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde | 1015846-03-3 | C₁₄H₁₀N₄O₂ | 278.26 | Pyrimidine | 4-position (benzaldehyde) | - | Pyrazole substituent at pyrimidine 6-position |
| 4-(2-oxocyclohexyl)oxybenzaldehyde | 61609-17-4 | C₁₃H₁₄O₃ | 218.25 | Cyclohexanone | 4-position (benzaldehyde) | 2.39 | Bulky cyclohexanone substituent |
Heterocycle Type and Electronic Effects
- Pyrimidine vs. This difference may enhance solubility in polar solvents and alter binding affinities in biological systems.
- However, the absence of chlorine reduces electrophilicity at the pyrimidine ring compared to the target compound.
Substituent Position and Steric Effects
- Positional Isomerism :
The 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde isomer (C₁₁H₇ClN₂O) demonstrates how shifting the pyrimidine moiety to the benzaldehyde’s 3-position alters steric hindrance. This may reduce accessibility for nucleophilic attacks at the aldehyde group compared to the 4-position isomer.
Physicochemical Properties
- LogP and Solubility: The pyridazine derivative (LogP 2.1) and cyclohexanone analog (LogP 2.39) exhibit moderate lipophilicity, suggesting similar solubility profiles to the target compound. However, the pyrazole-substituted derivative’s LogP is unavailable, though its polar pyrazole group likely increases hydrophilicity.
Biological Activity
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, also known as 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly in the realms of medicinal chemistry and pharmacology.
- Chemical Formula : C11H8ClN2O
- CAS Number : 1086378-89-3
- Molecular Weight : 220.65 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with an appropriate hydroxybenzaldehyde under controlled conditions. This synthetic route is crucial for obtaining the compound in a pure form suitable for biological testing.
Target Enzymes and Receptors
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with tyrosinase, an enzyme critical for melanin production, leading to decreased pigmentation in certain cell types.
- Receptor Modulation : It may also modulate receptor functions, potentially influencing pathways related to cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate cancer (PPC-1) and melanoma (IGR39). The compound showed selectivity towards cancer cells over normal fibroblasts .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer PPC-1 | 5.0 |
| Melanoma IGR39 | 6.5 |
| Triple-Negative Breast | >10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate activity against certain bacterial strains, although further studies are needed to fully characterize its spectrum of activity .
Anti-inflammatory Effects
Research indicates that derivatives of chloropyrimidine compounds can exhibit anti-inflammatory properties. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential in this area .
Case Studies
- Study on Melanogenesis : A study investigated the effect of this compound on melanin production in cultured melanocytes. Results indicated a dose-dependent inhibition of melanin synthesis, attributed to the compound's action on tyrosinase activity.
- Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in prostate carcinoma models, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-hydroxybenzaldehyde with 2,4-dichloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at room temperature. Stirring for 5–6 hours under anhydrous conditions yields the product, which is isolated via precipitation in ice-water and recrystallized from ethanol . Optimization may include adjusting molar ratios, solvent choice (e.g., acetonitrile for faster kinetics), or microwave-assisted synthesis to reduce reaction time.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying peaks for the aldehyde proton (~10 ppm), pyrimidine protons (6.5–8.5 ppm), and ether linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₁H₈ClN₂O₂) with accurate mass matching.
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .
Q. How should researchers handle stability and storage of this compound?
- Methodology : The compound is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C. Regularly monitor purity via HPLC, as hydrolysis of the chloropyrimidine group can occur in humid conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-chloropyrimidine moiety in cross-coupling reactions?
- Methodology : The 2-chlorine atom on the pyrimidine ring is electrophilic due to electron-withdrawing effects of the adjacent nitrogen atoms. In Suzuki-Miyaura couplings, palladium catalysts facilitate oxidative addition at the C-Cl bond. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity when substituting chlorine with aryl/heteroaryl groups . Experimental validation requires monitoring reaction progress via LC-MS and isolating intermediates .
Q. How can computational chemistry aid in predicting biological interactions of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). The aldehyde group may form Schiff bases with lysine residues, while the pyrimidine ring engages in π-π stacking .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability) .
Q. What strategies mitigate contradictions in reported synthetic yields?
- Methodology : Discrepancies in yields (e.g., 70–97%) often stem from impurity profiles or side reactions (e.g., aldehyde oxidation). Address this by:
- In Situ Protection : Temporarily protect the aldehyde group as an acetal during synthesis .
- Advanced Purification : Use preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like 4-hydroxybenzaldehyde .
Q. How does the compound’s electronic structure influence its UV-Vis spectral properties?
- Methodology : The conjugated π-system (aldehyde + pyrimidine-ether) results in strong absorbance in the 250–300 nm range. Time-Dependent DFT (TD-DFT) calculations correlate experimental λ_max values with electronic transitions, such as HOMO→LUMO charge transfer from the benzaldehyde to pyrimidine moiety .
Q. What are the environmental and safety risks during large-scale synthesis?
- Methodology :
- Waste Management : Chlorinated byproducts require neutralization with alkaline solutions before disposal. Partner with certified waste treatment facilities to prevent environmental release of toxic intermediates .
- Safety Protocols : Use fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles) due to the compound’s potential mutagenicity (Ames test recommended) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
